molecular formula C10H9N3O3 B1451676 [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid CAS No. 1092250-54-8

[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid

Cat. No. B1451676
M. Wt: 219.2 g/mol
InChI Key: DOHHSZNQWNXEAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid” and its derivatives has been reported in the literature . For instance, one method involves the reaction between 4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .


Molecular Structure Analysis

The molecular structure of “[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid” can be represented by the SMILES string O=C(O)COC1=CC=CC=C1N2C=NN=C2.Cl . The InChI key for this compound is SQLIPWWYYFXUDC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid” is a solid substance . It has a predicted boiling point of 467.8° C at 760 mmHg, a predicted density of 1.4 g/cm^3, and a predicted refractive index of n20D 1.64 .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including the 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, are of significant interest in pharmaceutical research due to their broad range of biological activities. These compounds have been studied for their potential as anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral agents, among others. The versatility of the triazole ring allows for structural variations leading to new drugs with diverse biological activities. The need for more efficient preparations of these compounds, considering green chemistry and sustainability, highlights their potential against emerging diseases and resistant strains of bacteria and viruses (Ferreira et al., 2013).

Environmental Applications

Phenoxy acids, including derivatives similar to "[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid," have been extensively reviewed for their occurrence, transformation, and removal in aquatic environments. These compounds are highly mobile and can be transported to surface and groundwater, posing environmental risks. Advanced oxidation processes (AOPs) have been identified as effective methods for the degradation of phenoxy acids, with studies focusing on the efficiency of various AOPs in breaking down these compounds to reduce their environmental impact (Muszyński et al., 2019).

Biological Activities of Triazole Derivatives

New 1,2,4-triazole derivatives demonstrate a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties. The search for new compounds among 1,2,4-triazoles is a promising direction for scientific research, with potential applications in pharmaceuticals, agriculture, and more. These derivatives are being explored for their therapeutic potential against various diseases and their role in managing agricultural pests and diseases (Ohloblina, 2022).

Advances in Synthesis Methods

The development of eco-friendly synthesis methods for 1,2,3-triazoles, including copper-catalyzed azide-alkyne cycloadditions (CuAAC), represents significant progress in green chemistry. These methods offer advantages such as reduced reaction times, higher yields, and lower environmental impact, making the synthesis of triazole derivatives more sustainable and applicable to various fields, including drug development and materials science (De Souza et al., 2019).

Safety And Hazards

“[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1 . The associated hazard statements are H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) .

properties

IUPAC Name

2-[2-(1,2,4-triazol-4-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-10(15)5-16-9-4-2-1-3-8(9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHHSZNQWNXEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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